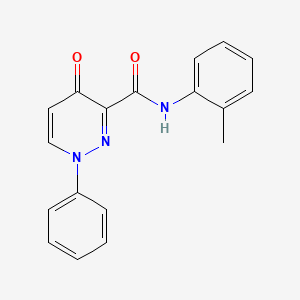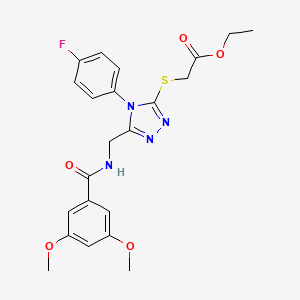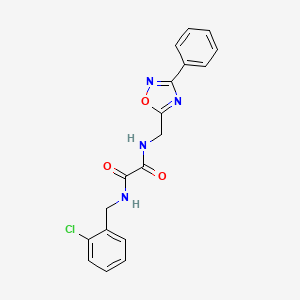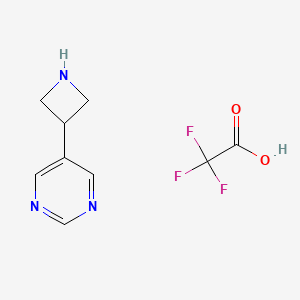![molecular formula C12H13FO3 B2455119 Ácido 2-[(4-Fluorofenil)metil]oxolano-2-carboxílico CAS No. 2024359-30-4](/img/structure/B2455119.png)
Ácido 2-[(4-Fluorofenil)metil]oxolano-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid is a chemical compound with the CAS Number: 2024359-30-4 . It has a molecular weight of 224.23 and its IUPAC name is 2-(4-fluorobenzyl)tetrahydrofuran-2-carboxylic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13FO3/c13-10-4-2-9(3-5-10)8-12(11(14)15)6-1-7-16-12/h2-5H,1,6-8H2,(H,14,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 224.23 .Mecanismo De Acción
The mechanism of action of 2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to have antipyretic effects, reducing fever in animal models. Additionally, it has been found to have anti-tumor effects in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also stable and has a long shelf life. However, one limitation of 2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid is that it may have side effects on the liver and kidney, which may affect the interpretation of results in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid. One potential direction is the development of new derivatives of the compound with enhanced activity and reduced side effects. Another direction is the study of the compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, the use of 2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid in the treatment of inflammatory and autoimmune diseases is an area of active research.
Conclusion:
In conclusion, 2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid is a synthetic compound with significant potential for use in the field of medicine. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects. The future directions for the study of 2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid are exciting and hold promise for the development of new treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of 2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid involves the reaction of 4-fluorobenzyl bromide with ethyl oxalate in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
Disolvente de origen biológico para la extracción de productos naturales
El ácido 2-[(4-fluorofenil)metil]oxolano-2-carboxílico (2-MeOx) ha ganado atención como un disolvente de origen biológico. Los investigadores han explorado su uso en la extracción de productos naturales debido a sus propiedades favorables, como su baja toxicidad y alta capacidad de solvencia. Al usar 2-MeOx, los científicos pueden asegurar la máxima recuperación del disolvente mientras minimizan el impacto ambiental .
Actividad anti-VIH
En el ámbito de la química medicinal, se han sintetizado y evaluado derivados del ácido 2-[(4-fluorofenil)metil]oxolano-2-carboxílico por su actividad anti-VIH. Específicamente, se evaluaron compuestos que contienen la unidad (Z)-3-(4-((4,6-dimetilpirimidin-2-ilamino)metilsulfonil)fenilimino) contra cepas de VIH-1 (IIIB) y VIH-2 (ROD). Estas investigaciones proporcionan información sobre posibles agentes antivirales .
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methyl]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c13-10-4-2-9(3-5-10)8-12(11(14)15)6-1-7-16-12/h2-5H,1,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTBLCIDBRXSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2024359-30-4 |
Source


|
| Record name | 2-[(4-fluorophenyl)methyl]oxolane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydro-3H-pyrido[4,3-c][1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2455040.png)
![N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2455041.png)

![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2455044.png)

![rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B2455048.png)



![2-[(4-Fluorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2455056.png)


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2455059.png)